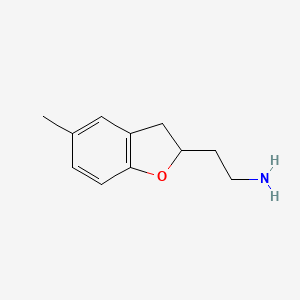
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine can be achieved through several methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often utilize microwave-assisted synthesis to obtain benzofuran derivatives efficiently .
Chemical Reactions Analysis
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include borane-dimethyl sulfide complex for reduction and transition-metal catalysts for cyclization . Major products formed from these reactions include polycyclic benzofuran compounds and other substituted benzofurans .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Benzofuran derivatives, including 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are being explored as potential therapeutic agents for diseases like hepatitis C and various types of cancer .
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to stimulate impulse propagation and neurotransmitter release in the brain, affecting dopamine, norepinephrine, and serotonin levels . This mechanism is similar to that of other entactogen drugs in the phenethylamine and amphetamine classes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(5-methyl-2,3-dihydro-1-benzofuran-2-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c1-8-2-3-11-9(6-8)7-10(13-11)4-5-12/h2-3,6,10H,4-5,7,12H2,1H3 |
InChI Key |
FLHPOWNLPORYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


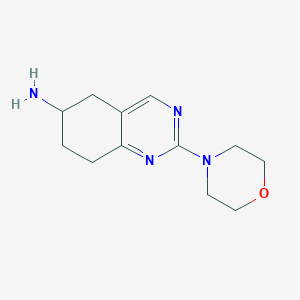
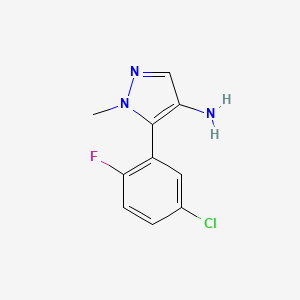
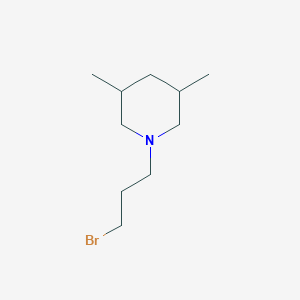
![(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13166916.png)
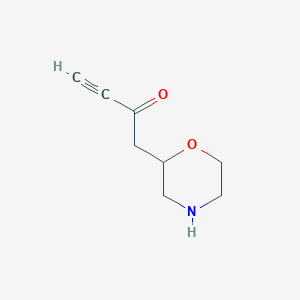
![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)
![1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13166938.png)
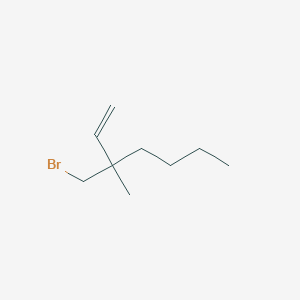
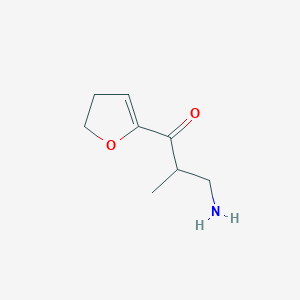
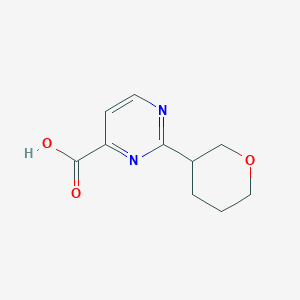
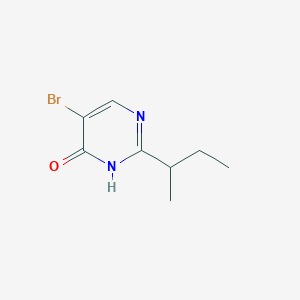
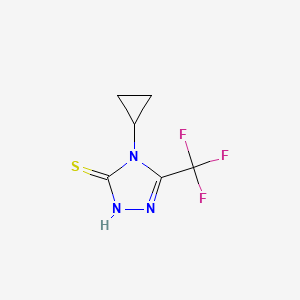
![N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13166979.png)
